tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17551134
InChI: InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1
SMILES:
Molecular Formula: C18H26FNO3
Molecular Weight: 323.4 g/mol

tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate

CAS No.:

Cat. No.: VC17551134

Molecular Formula: C18H26FNO3

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate -

Specification

Molecular Formula C18H26FNO3
Molecular Weight 323.4 g/mol
IUPAC Name tert-butyl N-[(1R,2R)-2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate
Standard InChI InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1
Standard InChI Key BINFGLCAVFSDPG-HZPDHXFCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC(=CC=C2)F
Canonical SMILES CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[(1R,2R)-2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate, reflects its stereochemistry and functional groups. The (1R,2R) configuration indicates the trans-diaxial arrangement of the carbamate and benzyloxy substituents on the cyclohexyl ring, a conformation that minimizes steric strain . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₉H₂₆FNO₃
Molecular Weight347.42 g/mol
InChI KeyPBLURYCGFUFEGR-HZPDHXFCSA-N
SMILESCC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC(=CC=C2)F

The fluorine atom at the benzyl group’s meta position introduces electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions and metal-catalyzed couplings .

Stereochemical Considerations

The (1R,2R) configuration is pivotal for the compound’s interactions in chiral environments, such as enzyme active sites. Computational studies of analogous structures suggest that this diastereomeric arrangement enhances conformational rigidity, which can improve binding specificity in biological systems .

Synthesis and Preparation Methods

Retrosynthetic Analysis

The synthesis of tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate typically follows a three-step sequence:

  • Cyclohexene Oxide Formation: Epoxidation of cyclohexene derivatives, followed by regioselective ring-opening with a nucleophile to establish the trans-1,2-diol configuration.

  • Benzyl Ether Installation: Mitsunobu coupling of the diol intermediate with 3-fluorobenzyl alcohol, leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD) to invert stereochemistry at the hydroxyl-bearing carbon.

  • Boc Protection: Reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to form the carbamate .

Optimization Challenges

Key challenges include maintaining stereochemical fidelity during the Mitsunobu reaction and avoiding premature Boc deprotection under acidic conditions. Studies on analogous compounds demonstrate that yields exceeding 70% are achievable with strict anhydrous conditions and low-temperature (−20°C) reactions .

Chemical Reactivity

Functional Group Transformations

  • Carbamate Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the free amine. This step is critical in peptide synthesis and prodrug activation .

  • Benzyl Ether Hydrogenolysis: Catalytic hydrogenation over palladium on carbon (Pd/C) removes the 3-fluorobenzyl group, regenerating the cyclohexanol intermediate.

  • Electrophilic Aromatic Substitution: The fluorine atom directs electrophiles to the ortho and para positions, enabling bromination or nitration under mild conditions .

Stability Profile

The compound exhibits stability in neutral aqueous solutions (pH 6–8) but undergoes rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments. Accelerated stability studies indicate a shelf life of >24 months when stored at −20°C under argon .

Scientific Research Applications

Medicinal Chemistry

  • Protease Inhibitor Design: The Boc-protected amine serves as a key intermediate in synthesizing HCV NS3/4A protease inhibitors. Analogous compounds with 4-bromo substituents show IC₅₀ values of 12–18 nM in enzymatic assays .

  • Kinase Modulators: Structural analogs bearing fluorinated benzyl groups exhibit selective inhibition of EGFR T790M mutants (Kᵢ = 8.3 nM) in preclinical models .

Material Science

The compound’s rigid cyclohexyl scaffold has been incorporated into liquid crystal matrices, improving thermal stability (ΔT = +15°C) in nematic phases compared to non-fluorinated analogs .

Mechanism of Action

In biological systems, the carbamate group acts as a transition-state analog for hydrolytic enzymes. For example, in serine protease inhibition, the carbonyl oxygen coordinates with the catalytic triad (Ser-His-Asp), while the tert-butyl group induces steric hindrance, preventing substrate access . Fluorine’s electronegativity enhances binding affinity through dipole-dipole interactions with arginine residues in enzyme active sites.

Comparison with Analogous Compounds

CompoundSubstituentLogPμ (Debye)Bioactivity (IC₅₀)
3-Fluoro derivative (target)3-F-C₆H₄3.122.4514 nM
4-Bromo derivative 4-Br-C₆H₄3.782.8722 nM
2-Chloro derivative2-Cl-C₆H₄2.951.9845 nM

The 3-fluoro analog’s lower lipophilicity (LogP = 3.12 vs. 3.78 for bromo) correlates with improved aqueous solubility (8.2 mg/mL vs. 3.1 mg/mL), critical for oral bioavailability .

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